molecular formula C32H40FN3O3 B14725573 N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide CAS No. 5946-34-9

N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide

Cat. No.: B14725573
CAS No.: 5946-34-9
M. Wt: 533.7 g/mol
InChI Key: BVBSUNGLHVQTLD-UHFFFAOYSA-N
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Description

N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a fluorophenyl group, and a pyrrole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl and fluorophenyl intermediates, followed by the formation of the pyrrole ring. The final step involves the coupling of these intermediates under controlled conditions to form the desired compound. Common reagents used in these reactions include cyclohexylamine, 4-fluorobenzyl chloride, and pyrrole .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds with cyclohexyl, fluorophenyl, and pyrrole moieties. Examples include:

Uniqueness

The uniqueness of N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5946-34-9

Molecular Formula

C32H40FN3O3

Molecular Weight

533.7 g/mol

IUPAC Name

N-[2-[cyclohexyl-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]amino]-2-oxoethyl]-N-(3-methoxypropyl)-4-methylbenzamide

InChI

InChI=1S/C32H40FN3O3/c1-25-11-15-27(16-12-25)32(38)35(20-7-21-39-2)24-31(37)36(29-8-4-3-5-9-29)23-30-10-6-19-34(30)22-26-13-17-28(33)18-14-26/h6,10-19,29H,3-5,7-9,20-24H2,1-2H3

InChI Key

BVBSUNGLHVQTLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCOC)CC(=O)N(CC2=CC=CN2CC3=CC=C(C=C3)F)C4CCCCC4

Origin of Product

United States

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